4-Chloro-2-methylpyridine 1-oxide

Overview

Description

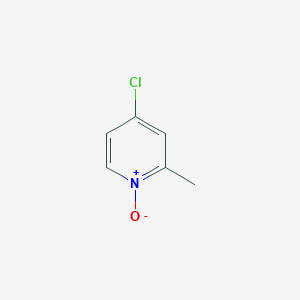

“4-Chloro-2-methylpyridine 1-oxide” is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “4-Chloro-2-methylpyridine 1-oxide” involves the reaction between 4-chloro-2-methylpyridine and dihydrogen peroxide; urea in tetrahydrofuran at 0 . The second stage involves the use of trifluoroacetic anhydride in tetrahydrofuran at 20 .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methylpyridine 1-oxide” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also contains a chlorine atom and a methyl group attached to the pyridine ring .

Chemical Reactions Analysis

“4-Chloro-2-methylpyridine 1-oxide” is known to participate in various chemical reactions. For example, it has been used in the synthesis of numerous pyrimidine analogs . The nature of the nucleophile, reaction condition, and solvent can have significant influences on the regiochemistry of the reactions of this heteroaromatic compound .

Physical And Chemical Properties Analysis

“4-Chloro-2-methylpyridine 1-oxide” is a white to tan powder or crystals . It has a melting point of 96.7-99.4 degrees Celsius . Its InChI Code is 1S/C6H6ClNO/c1-5-2-3-8 (9)6 (7)4-5/h2-4H,1H3 .

Scientific Research Applications

Molecular Structure Analysis

4-Chloro-2-methylpyridine 1-oxide's molecular structure has been a subject of study. For instance, Chiang and Song (1983) investigated the molecular structures of various pyridine N-oxides, including 4-chloro-pyridine-N-oxide, using gas-phase electron diffraction. Their research focused on deducing structural parameters such as bond lengths and angles, contributing to a deeper understanding of the compound's physical and chemical properties (Chiang & Song, 1983).

Intermediate in Chemical Synthesis

This compound plays a role in the synthesis of other chemicals. For instance, Sang, Huang, and Xu (2020) discussed its use as an intermediate in the production of certain insecticides. They highlighted the importance of developing safe and efficient production processes for such intermediates, focusing on microreaction systems for 3-methylpyridine-N-oxide synthesis, a related compound (Sang, Huang, & Xu, 2020).

Charge-Transfer Complex Studies

Research by Gardner and Ragsdale (1968) on 4-substituted pyridine 1-oxide-iodine charge-transfer complexes, including chloro substituents, helps in understanding the electronic interactions and properties of these complexes. Such studies can have implications in various fields like materials science and electronics (Gardner & Ragsdale, 1968).

Role in Organic Reactions

The reactivity and behavior of 4-chloro-2-methylpyridine 1-oxide in various chemical reactions have been a focus of some studies. Kato, Hayashi, and Anzai (1967) explored the reactivities of 4-chloropyridine derivatives and their 1-oxides, providing insights into their behavior in organic synthesis and reaction mechanisms (Kato, Hayashi, & Anzai, 1967).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-methylpyridine 1-oxide is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

It is known that the compound interacts with its target, the p38α mitogen-activated protein kinase, leading to changes in the kinase’s activity .

Biochemical Pathways

The p38α mitogen-activated protein kinase is involved in various biochemical pathways, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The inhibition of this kinase by 4-Chloro-2-methylpyridine 1-oxide could potentially affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 4-Chloro-2-methylpyridine 1-oxide’s action are likely to be related to its inhibition of the p38α mitogen-activated protein kinase. This could potentially lead to a decrease in the release of pro-inflammatory cytokines, thereby modulating inflammatory responses .

properties

IUPAC Name |

4-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAILJAVYTROIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480670 | |

| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylpyridine 1-oxide | |

CAS RN |

696-08-2 | |

| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

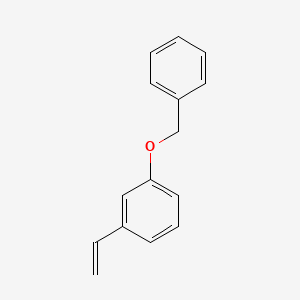

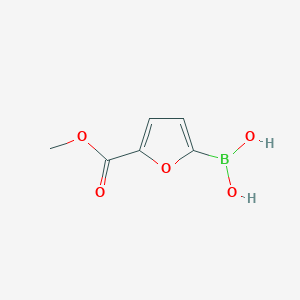

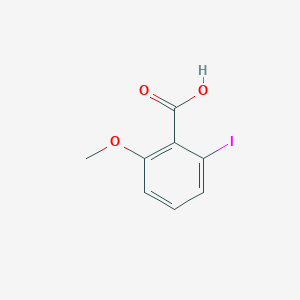

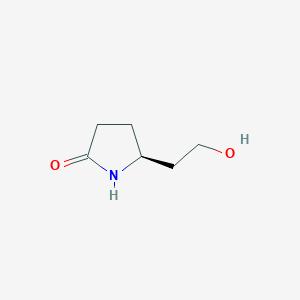

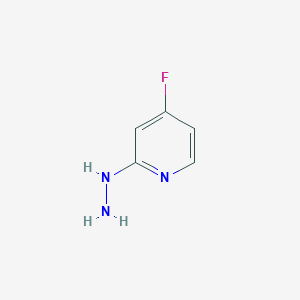

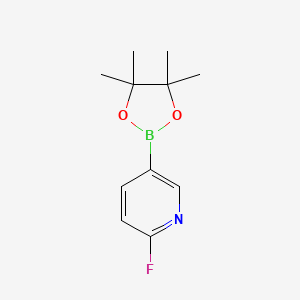

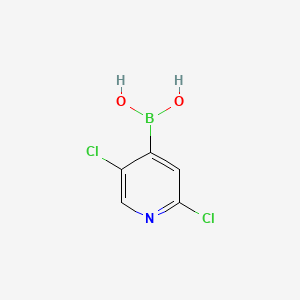

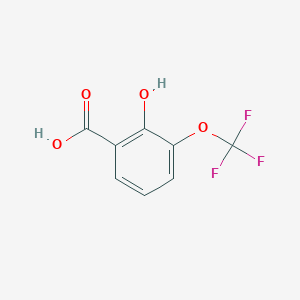

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.